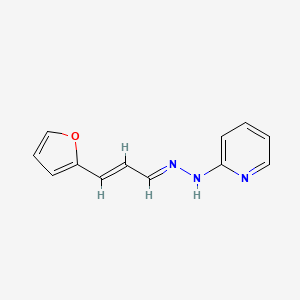![molecular formula C14H14N2O4S2 B5731477 4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5731477.png)
4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide, also known as PSB-1115, is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the sulfonamide family, which is known for its diverse range of biological activities. PSB-1115 has been shown to have a unique mechanism of action, making it an interesting compound for further study.
Mecanismo De Acción
4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide inhibits the activity of CAIX by binding to the active site of the protein. This binding prevents the protein from carrying out its normal function, which is to catalyze the conversion of carbon dioxide to bicarbonate and protons. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which can have a negative impact on tumor growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In addition, it has been shown to sensitize cancer cells to radiation therapy. This compound has also been shown to have an effect on the pH of the tumor microenvironment, which can impact tumor growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide in lab experiments is its specificity for CAIX. This allows for the selective inhibition of this protein without affecting other carbonic anhydrase isoforms. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.
Direcciones Futuras
There are several potential future directions for research on 4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide. One area of interest is the development of more potent analogs of the compound. Another area of interest is the investigation of the effects of this compound on other aspects of tumor biology, such as angiogenesis and metastasis. Additionally, the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, could be explored. Finally, the potential use of this compound in other disease states, such as hypoxia-related diseases, could also be investigated.
Métodos De Síntesis
The synthesis of 4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-phenylvinylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide has been found to have potential applications in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is a protein that is overexpressed in many types of cancer. Inhibition of CAIX has been suggested as a potential therapeutic strategy for cancer treatment.
Propiedades
IUPAC Name |
4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c15-22(19,20)14-8-6-13(7-9-14)16-21(17,18)11-10-12-4-2-1-3-5-12/h1-11,16H,(H2,15,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQFCPAZJBKJQK-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731410.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731425.png)
![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)


![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5731454.png)

